molecular formula C22H20N2O4 B14970443 Ethyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Ethyl 4-(1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B14970443
M. Wt: 376.4 g/mol
InChI Key: VCHNSMJIYZSKOR-UHFFFAOYSA-N
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Description

ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 4-aminobenzoate with 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE: shares structural similarities with other dihydropyridine derivatives such as nifedipine and amlodipine, which are well-known calcium channel blockers.

    Quinolone derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.

Uniqueness

The uniqueness of ETHYL 4-(1-BENZYL-2-OXO-1,2-DIHYDROPYRIDINE-3-AMIDO)BENZOATE lies in its specific structural features and the potential for diverse chemical modifications. This allows for the exploration of a wide range of biological activities and therapeutic applications.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C22H20N2O4/c1-2-28-22(27)17-10-12-18(13-11-17)23-20(25)19-9-6-14-24(21(19)26)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,23,25)

InChI Key

VCHNSMJIYZSKOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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